Chlorine azide

Description

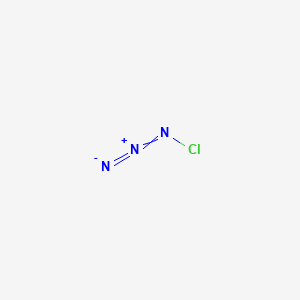

Structure

2D Structure

3D Structure

Properties

CAS No. |

13973-88-1 |

|---|---|

Molecular Formula |

ClN3 |

Molecular Weight |

77.47 g/mol |

InChI |

InChI=1S/ClN3/c1-3-4-2 |

InChI Key |

ZGNIYAPHJAPRMA-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NCl |

Canonical SMILES |

[N-]=[N+]=NCl |

Other CAS No. |

13973-88-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chlorine Azide

In Situ Generation and Controlled Synthesis Strategies

The challenges associated with handling pure chlorine azide (B81097) have driven the development of strategies where it is generated in a controlled manner within the reaction medium. These methods are designed to maintain a low, steady-state concentration of the reagent, thereby minimizing risks.

A significant advancement in the safe utilization of chlorine azide involves its generation in biphasic media. acs.orgnih.gov This technique provides a versatile, one-pot method for reactions such as the azidochlorination of alkenes. acs.org In this setup, gaseous this compound is generated in an aqueous phase from precursors like sodium azide (NaN₃), sodium hypochlorite (B82951) (NaOCl), and acetic acid. acs.orgnih.gov Simultaneously, the organic substrate, such as an olefin, is dissolved in an immiscible organic solvent. acs.org

The key to this strategy is the slow generation of this compound in the aqueous layer and its immediate trapping at the aqueous-organic interface by the substrate in the organic layer. acs.orgnih.gov This process prevents the accumulation of explosive, gaseous ClN₃. acs.org The reaction can be performed with the olefinic compounds dissolved in the organic layer or emulsified throughout the solution if no organic solvent is used. acs.org This approach has been described as a safe and reliable procedure for producing 1,2-azidochloride derivatives from a variety of substrates. nih.gov The methodology significantly enhances safety for the laboratory-scale generation and use of ClN₃. rsc.org

Continuous flow chemistry represents a paradigm shift in handling hazardous reagents like this compound. stolichem.comseqens.com By conducting reactions in small-volume microreactors or coiled tubes, flow systems offer superior control over reaction parameters, enhanced heat transfer, and dramatically improved safety profiles compared to traditional batch processing. mt.commdpi.com The small reactor volume ensures that only a minimal amount of the hazardous intermediate is present at any given moment, significantly reducing the risk associated with its explosive nature. stolichem.com

A safe and rapid procedure for the formation of this compound and its subsequent trapping has been successfully implemented in a continuous flow system. researchgate.netthieme-connect.com In a typical setup, aqueous solutions of sodium azide and sodium hypochlorite are combined with a solution of the organic substrate and acetic acid in a solvent like toluene (B28343) at a T-piece. thieme-connect.com The mixture then travels through a coiled tube reactor where the this compound is generated in situ and reacts immediately with the substrate. thieme-connect.com This method allows for the telescoping of reactions, where the output from the first reaction can be directly channeled into a subsequent step, such as a copper-catalyzed click reaction to form triazoles, without isolating the intermediate azidochloride. researchgate.netthieme-connect.com

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | The small internal volume of flow reactors minimizes the quantity of hazardous material present at any time, reducing the risk of thermal runaway or explosion. stolichem.comseqens.com |

| Precise Parameter Control | Key variables such as temperature, pressure, flow rate, and residence time are controlled with high precision, leading to better reproducibility and yield. mt.com |

| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and rapid mixing, which is crucial for controlling highly exothermic reactions. seqens.com |

| Scalability | Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often simpler than re-engineering large-scale batch reactors. seqens.com |

| Reaction Telescoping | Multiple reaction steps can be linked together in a continuous sequence, avoiding the need for isolation and purification of unstable intermediates. acs.orgmdpi.com |

This table summarizes the key benefits of using continuous flow chemistry for the synthesis of hazardous compounds like this compound.

A similar approach has been successfully used for the related compound bromine azide (BrN₃), where the reagent is generated in an aqueous phase and rapidly extracted into an organic phase containing the alkene substrate within a segmented flow system. rsc.org This highlights the general applicability of flow chemistry for the safe handling of halogen azides. rsc.org

Precursor-Based Synthetic Routes to this compound

Several precursor combinations can be used to generate this compound, ranging from common laboratory reagents to more specialized compounds.

One of the most common methods for preparing this compound involves the reaction of a hypochlorite source with an azide precursor. wikipedia.org Typically, an aqueous solution of sodium hypochlorite and sodium azide is acidified with an acid, such as acetic acid or boric acid. acs.orgsciencemadness.org The addition of acid is crucial as it generates hypochlorous acid (HOCl), the active chlorinating agent, in situ. nih.gov

Reaction Stoichiometry : HOCl + 2N₃⁻ → 3N₂ + Cl⁻ + OH⁻ nih.gov

Rate-Determining Step : ClN₃ + N₃⁻ → 3N₂ + Cl⁻ nih.gov

While effective for in situ applications, this method is not recommended for treating concentrated azide waste under acidic conditions due to the formation of the toxic and explosive this compound intermediate. nih.gov

This compound can also be synthesized through the direct reaction of elemental chlorine with a metal azide. wikipedia.org An established preparative method involves passing chlorine gas over silver azide (AgN₃). wikipedia.org The reaction of sodium azide with chlorine gas in an aqueous solution has also been described as a synthetic route. ontosight.ai This approach represents a more direct halogenation of the azide moiety compared to the hypochlorite method. Analogous reactions, such as treating silver or sodium azide with bromine, are used to prepare bromine azide. sciencemadness.org

A less common but notable synthetic route involves the reactivity of nitryl compounds. This compound has been successfully synthesized on a preparative scale through the reaction of nitryl chloride (NO₂Cl) with trimethylsilyl (B98337) azide (Me₃SiN₃). sci-hub.se The reaction between gaseous nitryl chloride and freshly prepared silver azide at -50°C has also been used to generate gaseous nitryl azide (N₄O₂), with evidence suggesting the formation of this compound as well. researchgate.net In contrast, the reaction between nitryl fluoride (B91410) (FNO₂) and sodium azide is reported to be explosive, even at low temperatures. sci-hub.se

Scalable Production Methods for this compound in Research Applications

The inherent instability of this compound (ClN₃) presents a significant challenge for its use in research, as concentrated forms are notoriously explosive and may detonate spontaneously at any temperature. wikipedia.org Consequently, developing synthetic methodologies that allow for its scalable and safer generation is a critical area of research. These methods are designed to either avoid the isolation of pure ClN₃ or to produce it in a controlled manner suitable for immediate consumption in subsequent reactions.

One of the most effective strategies for managing the hazards of this compound is its in situ preparation and immediate trapping. acs.org A versatile one-pot method for the azidochlorination of alkenes involves generating gaseous ClN₃ from sodium azide (NaN₃), sodium hypochlorite (NaOCl), and acetic acid. acs.orgresearchgate.net This reaction is conducted in a biphasic medium where the olefinic compounds are dissolved in the organic layer. acs.org As this compound is slowly generated in the aqueous phase, it is immediately trapped at the aqueous-organic interface by the alkene, thus preventing the accumulation of the explosive reagent. acs.orgresearchgate.net This approach significantly enhances safety and has been successfully applied on a laboratory scale (e.g., 0.6 mmol). rsc.org

Another advanced approach to enhance safety and scalability is the use of continuous flow systems. While detailed protocols are more established for the related bromine azide, the principles are directly applicable to this compound. rsc.org Continuous flow reactors allow for the mixing of precursor streams—such as aqueous solutions of sodium azide, sodium hypochlorite, and an acid—in a confined and controlled manner. The generated this compound can be immediately mixed with a substrate stream, ensuring that only small quantities of the hazardous intermediate exist at any given moment. This methodology minimizes the risks associated with batch processing and allows for larger quantities of material to be processed over time by simply extending the run time. rsc.org

For applications requiring gaseous this compound, a scalable method involves passing chlorine gas over silver azide. wikipedia.org This heterogeneous reaction produces ClN₃ gas that can be used directly in further chemical processes. Another scalable method reported to produce multi-gram quantities involves the direct fluorination of hydrazoic acid (HN₃) or trimethylsilyl azide ((CH₃)₃SiN₃) with chlorine monofluoride (ClF) in inert solvents like fluorocarbons or sulfur dioxide (SO₂). researchgate.net

The traditional method of adding an acid, such as acetic or boric acid, to an aqueous solution of sodium hypochlorite and sodium azide is also a viable route for its generation. wikipedia.orgsciencemadness.org A modification of this involves the slow addition of dilute sulfuric acid to a solution of sodium hypochlorite and sodium azide to produce relatively pure ClN₃. researchgate.net However, scaling these methods is inherently dangerous due to the production of ClN₃ in higher concentrations, which can lead to violent explosions. researchgate.netsciencemadness.org

The table below summarizes and compares these scalable synthetic approaches for research applications.

| Method | Precursors | Reaction Conditions | Reported Scale | Key Features |

|---|---|---|---|---|

| In Situ Generation and Trapping | Sodium azide, Sodium hypochlorite, Acetic acid, Alkene | Biphasic (aqueous/organic) system; ambient temperature | 0.6 mmol rsc.org | Avoids isolation of pure ClN₃; generated ClN₃ is immediately consumed. acs.orgresearchgate.net |

| Continuous Flow Synthesis | Sodium azide, Sodium hypochlorite, Acid, Substrate | Continuous mixing in a flow reactor | Potentially large scale (by analogy to BrN₃) rsc.org | Enhanced safety by minimizing the amount of explosive intermediate at any time. rsc.org |

| Gas-Phase Generation | Silver azide, Chlorine gas | Passing Cl₂ gas over solid AgN₃ | Not specified, but scalable for gas-stream applications wikipedia.org | Produces a stream of gaseous ClN₃. wikipedia.org |

| Direct Reaction with ClF | Hydrazoic acid or Trimethylsilyl azide, Chlorine monofluoride (ClF) | Inert solvents (fluorocarbons, SO₂) | Multi-gram scale researchgate.net | Allows for the production of larger, yet still hazardous, quantities under controlled conditions. researchgate.net |

| Aqueous Acidification | Sodium azide, Sodium hypochlorite, Acetic acid or Sulfuric acid | Aqueous solution | Small scale sciencemadness.orgresearchgate.net | A traditional and straightforward method, but with significant explosion risk upon scaling. researchgate.netsciencemadness.org |

Elucidating Reaction Mechanisms of Chlorine Azide

Mechanisms of Chlorine Azide (B81097) Formation and Decomposition

The formation of chlorine azide and its subsequent decomposition involve specific chemical pathways and kinetics that are crucial for understanding its reactivity.

This compound is commonly prepared through the reaction of sodium azide with sodium hypochlorite (B82951), typically in the presence of an acid like acetic acid. acs.orgwikipedia.org The formation can be achieved by passing chlorine gas over silver azide or by the addition of acetic acid to a solution containing sodium hypochlorite and sodium azide. wikipedia.org When generated in a biphasic medium in the presence of an olefin dissolved in the organic layer, the this compound is created slowly and trapped at the aqueous-organic interface. acs.orgnih.gov

HOCl + 2N₃⁻ → 3N₂ + Cl⁻ + OH⁻ acs.org

This reaction proceeds through the key intermediate, this compound (ClN₃). The initial step is the formation of this compound from the reaction of hypochlorous acid and an azide ion.

Concentrated this compound is notoriously unstable and can decompose or detonate spontaneously at any temperature. wikipedia.org Its decomposition can be initiated through various means, including photolysis. A kinetic model for the chain decomposition of this compound involves energy transfer processes with excited species like NCl(a ¹Δ) and vibrationally excited N₂(v). acs.org

The reaction is:

ClN₃ + N₃⁻ → 3N₂ + Cl⁻

The rate constant for this rate-determining step has been determined at 25°C. acs.org

Table 1: Kinetic Data for this compound Decomposition

| Reaction | Rate Constant (k) | Temperature (°C) | Ionic Strength (M) |

|---|---|---|---|

| ClN₃ + N₃⁻ → 3N₂ + Cl⁻ | 0.52 ± 0.04 M⁻¹s⁻¹ | 25 | 0.1 |

Data sourced from studies on the reaction of sodium azide with hypochlorite in aqueous solution. acs.org

Reactivity of this compound with Unsaturated Organic Substrates

This compound readily reacts with unsaturated organic compounds, such as alkenes, through a process known as azidochlorination. This reaction can proceed via both polar and radical mechanisms, often concurrently. acs.orgnih.gov

The polar or ionic mechanism of azidochlorination is an example of an electrophilic addition reaction. msu.edulumenlearning.com In this pathway, the this compound molecule acts as an electrophile. The chlorine atom is the electrophilic center, which is attacked by the electron-rich π-bond of the alkene. msu.edu

This initial attack results in the formation of a cyclic chloronium ion intermediate or a more open carbocation. researchgate.net The formation of the more stable, more substituted carbocation is generally favored, following Markovnikov's rule. lumenlearning.com In the second step, the nucleophilic azide ion (N₃⁻) attacks the carbocation, leading to the formation of the 1,2-azidochloride product. chemistryguru.com.sg

The general steps are:

Electrophilic Attack: The alkene's π electrons attack the electrophilic chlorine atom of ClN₃, forming a carbocation intermediate and releasing the azide ion.

Nucleophilic Trapping: The azide ion rapidly attacks the carbocation, forming the final azidochlorinated product.

This polar pathway is analogous to the addition of halogens like bromine to alkenes. msu.edu

Alongside the polar mechanism, the azidochlorination of alkenes also shows evidence of a free-radical addition pathway. acs.orgnih.gov This mechanism is typically initiated by the homolytic cleavage of the Cl-N₃ bond, which can be induced by heat or light, to form a chlorine radical (Cl•) and an azide radical (•N₃). wikipedia.org

The radical chain mechanism proceeds in three main stages:

Initiation: Formation of radical species (Cl• or •N₃) from a non-radical precursor.

Propagation: The initiating radical (e.g., •N₃) adds to the alkene double bond. This addition occurs at the least substituted carbon, forming a more stable, more substituted carbon radical intermediate. This intermediate then reacts with a molecule of ClN₃ to yield the azidochloride product and a new azide radical, which continues the chain. nih.govlibretexts.org This pathway often results in anti-Markovnikov addition products. libretexts.org

Termination: Two radical species combine to form a non-radical species, ending the chain reaction. wikipedia.org

The presence of minor impurities in the product mixtures of azidochlorination reactions indicates the existence of these alternative radical pathways. acs.orgnih.gov These competing reactions can lead to a mixture of constitutional isomers.

Electron Attachment Processes and Ion Dissociation Dynamics of this compound

The study of electron attachment to this compound provides insight into its dissociation dynamics. Using a flowing-afterglow Langmuir-probe (FALP) apparatus, the attachment of electrons to ClN₃ has been investigated at different temperatures. aip.orgnih.gov

The process is a form of dissociative electron attachment, where the molecule captures an electron and subsequently fragments. For this compound, this process has been shown to produce the chloride ion (Cl⁻) as the sole ion product. aip.orgnih.govresearchgate.net Any weak signals for other anions have been attributed to impurities or secondary ion-molecule reactions. aip.org

The reaction can be represented as:

e⁻ + ClN₃ → Cl⁻ + N₃

The rate constants for this attachment have been measured at 298 K and 400 K. The data indicates a slight temperature dependence, suggesting a small activation energy for the reaction. aip.org

Table 2: Electron Attachment Data for this compound

| Temperature (K) | Electron Attachment Rate Constant (cm³s⁻¹) | Activation Energy (meV) |

|---|---|---|

| 298 | 3.5 x 10⁻⁸ | 24 ± 10 |

| 400 | 4.5 x 10⁻⁸ | 24 ± 10 |

Data obtained using a flowing-afterglow Langmuir-probe apparatus. aip.orgnih.gov

The measured activation energy of 24 ± 10 meV was determined from an Arrhenius plot of these data. aip.orgnih.gov

Spectroscopic and Structural Characterization of Chlorine Azide

Vibrational Spectroscopy: Infrared and Raman Analyses of Chlorine Azide (B81097)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental insights into the bonding and structure of molecules by probing their vibrational energy levels. mt.comacs.org For chlorine azide, these methods have been crucial in determining its geometry and assigning its fundamental vibrational modes. researchgate.netelectronicsandbooks.com

Infrared spectra of gaseous this compound and Raman spectra of the liquid form have been recorded and analyzed. researchgate.netelectronicsandbooks.com These experimental studies, supported by density functional theory (DFT) calculations, have led to the assignment of the key vibrational frequencies. electronicsandbooks.com The combination of both IR and Raman data is often necessary for a complete structural understanding, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and selection rules. mt.comacs.orgresearchgate.net

The vibrational modes of this compound are complex, arising from the motions of the four-atom system. The key vibrations include the asymmetric and symmetric stretches of the azide (N₃) group, the Cl-N stretch, and various bending modes. The asymmetric N₃ stretch is typically a strong band in the infrared spectrum of azides. researchgate.net

A reassignment of the Cl-N stretching mode was proposed based on a combination of new experimental data and DFT calculations, which provided a more consistent picture of the vibrational properties of halogen azides. electronicsandbooks.com

Table 1: Experimental Vibrational Frequencies of Gaseous this compound (ClN₃)

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Asymmetric N₃ Stretch (νₐ(N₃)) | ~2056 | Infrared |

| Symmetric N₃ Stretch (νₛ(N₃)) | Not specified | - |

| Cl-N Stretch (ν(Cl-N)) | ~719 (earlier assignment), ~545-603 (reassigned) | Infrared, Raman |

| Bending Modes | Not specified | - |

Data sourced from experimental and theoretical studies. researchgate.netelectronicsandbooks.com The reassignment of the Cl-N stretch highlights the synergy between experimental spectroscopy and computational chemistry.

Gas-Phase Photodissociation Dynamics via Velocity Map Ion Imaging

The decomposition of this compound upon exposure to ultraviolet light has been extensively studied using advanced techniques like velocity map ion imaging (VMI). aip.orgrsc.orgaip.org This powerful experimental method allows for the sensitive detection of the photofragments and the measurement of their velocity distributions, providing detailed insights into the dissociation dynamics. rsc.orgaip.orgresearchgate.net

Photodissociation studies of this compound at various wavelengths, including 193 nm and near 235 nm, have revealed two primary competing dissociation pathways:

Radical Bond Rupture: ClN₃ → Cl + N₃ aip.orgresearchgate.net

Molecular Elimination: ClN₃ → NCl + N₂ researchgate.net

Velocity map ion imaging experiments, by detecting the Cl atom fragments, have shown that the radical bond rupture channel is dominant. aip.orgresearchgate.net These experiments revealed a bimodal translational energy distribution for the Cl fragments, suggesting that multiple electronic states are involved in the dissociation process. aip.org The analysis of the product's kinetic energy and angular distributions helps to construct a detailed picture of the potential energy surfaces that govern the molecule's fragmentation. researchgate.net

Femtosecond time-resolved velocity-map imaging has been employed to study the photodissociation dynamics of this compound at 268 nm. rsc.org By detecting both the Cl and N₃ co-fragments, researchers can follow the time evolution of the energy and angular distributions of the products, offering a real-time view of the bond-breaking process. rsc.org

Nuclear Magnetic Resonance (NMR) in Azide Chemistry: Relevance to this compound Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in chemistry. In the context of azide-containing compounds, ¹⁴N and ¹⁵N NMR can provide valuable information about the electronic environment of the three distinct nitrogen atoms within the azide group. rsc.orguni-muenchen.de

Organic azides typically show three distinct nitrogen resonance signals in their ¹⁴N NMR spectra, corresponding to the central and two terminal nitrogen atoms. uni-muenchen.de The chemical shifts of these signals are sensitive to the nature of the group attached to the azide and the bonding within the N₃ moiety. researchgate.net For instance, the substitution of a chlorine atom with an azide group in certain organic molecules leads to a characteristic shift in the ¹³C NMR spectrum of the adjacent carbon atom. mdpi.com

While direct NMR studies on the highly unstable this compound are not widely reported, the principles of NMR spectroscopy in azide chemistry are highly relevant. If such studies were feasible, they could provide direct experimental evidence for the non-equivalence of the nitrogen atoms, confirming the bent structure and offering insights into the charge distribution and bonding within the molecule. The challenges associated with handling pure ClN₃, however, make such direct analysis difficult. wikipedia.org Nevertheless, NMR data from more stable azide derivatives, including other halogen azides and organic azides, serve as a crucial comparative framework for understanding the structural and electronic properties of the azide functional group. uni-muenchen.deresearchgate.net

Computational and Theoretical Investigations of Chlorine Azide

Electronic Structure and Molecular Geometry Optimization of Chlorine Azide (B81097)

The electronic structure and geometry of chlorine azide have been the subject of numerous theoretical investigations. Early ab initio LCAO-MO-SCF (Linear Combination of Atomic Orbitals - Molecular Orbital - Self-Consistent Field) calculations were employed to understand the ground state of this compound. These studies indicated that the chlorine atom carries a net positive charge, which aligns with the general chemical behavior of the compound. A key finding from these calculations is that the strength of the Cl-N bond is significantly influenced by the contribution from the Ns orbital of the azide group.

More recent computational work has utilized methods like Møller-Plesset perturbation theory (MP2) and density functional theory (B3LYP) with various basis sets (e.g., TZVP) to optimize the molecular geometry of ClN3. These calculations provide detailed predictions of bond lengths and angles, which can be compared with experimental data obtained from techniques like electron diffraction. The calculations consistently show that the dissociation of ClN3 into chloronitrene (ClN) and dinitrogen (N2) is a highly favorable and exothermic process, which helps to explain the molecule's inherent instability.

A comparison of computational and experimental data reveals a good consensus on the molecule's structure, confirming a bent NNN arrangement.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for this compound

| Parameter | Experimental (Electron Diffraction) | Calculated (MP2/TZVP) | Calculated (B3LYP/TZVP) |

|---|---|---|---|

| Bond Length (Å) | |||

| Cl–Nα | 1.745(6) | 1.737 | 1.782 |

| Nα–Nβ | 1.252(7) | 1.261 | 1.264 |

| Nβ–Nγ | 1.133(7) | 1.155 | 1.159 |

| Bond Angle ( °) | |||

| Cl–Nα–Nβ | 108.8(7) | 109.2 | 108.3 |

| Nα–Nβ–Nγ | 171.9(1.4) | 172.5 | 172.6 |

Potential Energy Surface Analyses for this compound Reactivity

Potential energy surface (PES) scans are crucial computational tools for exploring the reactivity of this compound. consol.ca By calculating the energy of the molecule as specific bond lengths or angles are systematically varied, researchers can map out the energetic landscape leading from the stable molecule to its dissociation products.

For this compound, PES scans have been particularly informative when examining the symmetric and asymmetric stretches of the azide (N3) group. consol.ca Analysis of the relaxed PES scan for the Nα–Nβ–Nγ bond angle and the various bond stretches reveals the path to decomposition. consol.ca These scans show that there is a transition state along the asymmetric azide stretch, indicating a low-energy pathway for the molecule to fall apart. consol.ca This computational approach highlights that the N2 molecule is essentially "preformed" within the ClN3 structure, and the weak Nα–Nβ bond is prone to breaking, which is a key factor in the compound's instability. consol.ca

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling has been instrumental in elucidating the specific pathways and transition states involved in this compound's decomposition. consol.caroyalsocietypublishing.org The primary decomposition pathway is the exothermic reaction:

ClN3 → NCl + N2 (ΔH° = -131 kJ/mol) consol.ca

Computational studies at the G2(MP2) level of theory have identified the geometry of the transition state for this reaction. consol.ca The calculations show that as the molecule moves along the reaction coordinate toward dissociation, the Cl–Nα bond remains relatively unchanged initially, while the Nα–Nβ bond elongates significantly and the Nβ–Nγ bond contracts. consol.ca

The calculated geometry of the trans transition state is as follows:

Cl–Nα distance: 1.661 Å

Nα–Nβ distance: 1.814 Å

Nβ–Nγ distance: 1.124 Å

Cl–N–N angle: 109.8°

N–N–N angle: 148.3° consol.ca

The identification of this well-defined transition state with a relatively low energy barrier provides a clear theoretical explanation for the facile decomposition of this compound. consol.caroyalsocietypublishing.org

Computational Studies on Higher-Order Nitrogen Species Derived from Azides

The decomposition and reaction of azides, including this compound, serve as a theoretical gateway to exploring the formation of exotic, higher-order nitrogen species. researchgate.net Computational studies have investigated potential pathways to form molecules like cyclic N3 and even the elusive tetraazatetrahedrane (N4).

One theoretical study used multireference configuration interaction methods to model the photodissociation of ClN3. researchgate.net The study identified a likely pathway for the formation of the cyclic N3 radical. The proposed mechanism involves the excitation of ClN3, followed by rapid dissociation (within ~40 femtoseconds) to a chlorine atom and a vibrationally hot, linear N3 radical. This excited N3 radical can then undergo a series of crossings between different electronic potential energy surfaces, ultimately leading to a state which has a potential minimum at the cyclic-N3 geometry. researchgate.net

Furthermore, other computational work has proposed that the cyclic-N3 radical could be a stepping stone toward synthesizing even higher-order nitrogen species. researchgate.net For instance, it has been suggested that the reaction of a cyclic N3 radical with a nitrogen atom could potentially form N4, although such species remain highly theoretical. researchgate.net

Applications of Chlorine Azide in Advanced Chemical Transformations

Stereoselective and Regioselective Azidochlorination Reactions

The addition of chlorine azide (B81097) across carbon-carbon double bonds in alkenes, known as azidochlorination, is a powerful method for the vicinal difunctionalization of organic molecules, yielding 1,2-azidochlorides. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction mechanism, which can be influenced by the substrate and reaction conditions. d-nb.infomdpi.comacs.org

The reaction can proceed through either an ionic or a radical pathway. d-nb.infoacs.org The tendency for homolytic cleavage of the halogen-azide bond increases in the order IN₃ < BrN₃ < ClN₃, meaning chlorine azide has a higher propensity to react via a radical mechanism compared to its bromine and iodine counterparts. rsc.orgrsc.org

Ionic Pathway : In the dark and in polar solvents, the reaction often follows an ionic mechanism. The chlorine atom acts as an electrophile, adding to the alkene to form a cyclic chloronium ion intermediate. Subsequent backside attack by the azide anion (N₃⁻) at the more substituted carbon results in an anti-addition product, following Markovnikov regioselectivity. orgosolver.comlibretexts.org

Radical Pathway : Under photochemical conditions (irradiation) or with radical initiators, the reaction proceeds through a radical mechanism. d-nb.infomdpi.com The weaker Cl-N₃ bond undergoes homolysis to generate an azide radical (•N₃) and a chlorine radical (•Cl). libretexts.org The more reactive azide radical typically adds to the double bond first, generating a carbon-centered radical intermediate which is then trapped by the chlorine atom. d-nb.infomdpi.com This pathway can lead to different regiochemical outcomes, often anti-Markovnikov products. acs.org

A key development in the use of this compound has been the establishment of safe, in-situ generation methods. Gaseous ClN₃ is notoriously explosive. acs.orgwikipedia.org To mitigate this hazard, procedures have been developed where this compound is generated slowly in a biphasic medium from sodium azide, a chlorine source like sodium hypochlorite (B82951), and acetic acid, and is immediately trapped by the alkene substrate present in the organic phase. acs.orgresearchgate.netnih.gov This approach provides reliable access to 1,2-azidochloride derivatives from a variety of alkenes. acs.orgnih.gov

The reaction with glycals (cyclic enol ethers derived from sugars) exemplifies the tunable regioselectivity. Reaction of tri-O-acetyl-d-glucal with this compound in the dark yields 2-chloro-2-deoxy sugars (ionic pathway), whereas photochemical conditions produce the 2-azido-2-deoxy isomer as the major product (radical pathway). d-nb.infomdpi.comlibretexts.org

Table 1: Regioselectivity in the Azidochlorination of Tri-O-acetyl-d-glucal

| Condition | Predominant Mechanism | Major Product |

| Dark | Ionic (via chloronium ion) | 2-chloro-2-deoxy sugar d-nb.infomdpi.com |

| Irradiation (hv) | Radical (via azide radical addition) | 2-azido-2-deoxy sugar d-nb.infomdpi.com |

This controllable selectivity makes azidochlorination a valuable tool in the synthesis of complex molecules like aminosugars and other nitrogen-containing natural products. nih.gov

Cascade Reactions via 1,2-Azidochlorides: Synthesis of Nitrogen Heterocycles

The 1,2-azidochloride products obtained from the azidochlorination of alkenes are versatile synthetic intermediates. The presence of both an azide and a chloro functional group allows for subsequent transformations in cascade or tandem reactions to construct various nitrogen-containing heterocycles. rsc.org Organic azides are well-established precursors for generating N-containing rings because they can act as radical acceptors or participate in cycloadditions, often with the extrusion of dinitrogen (N₂). rsc.orgresearchgate.net

The vicinal azidochlorides can be converted into other intermediates, such as vinyl azides, which are known to decompose under thermal or photochemical conditions to form nitrenes or 2H-azirines, key intermediates in the synthesis of heterocycles like pyrroles and isoxazoles. mdpi.com Strategies involving the intramolecular cyclization of intermediates derived from azides are a cornerstone for building complex heterocyclic systems. rsc.org20.210.105

A prominent application of the azide functionality in 1,2-azidochlorides is their use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.orgnih.gov

The 1,2-azidochlorides serve as the azide component in this reaction. Following the azidochlorination step, the resulting product can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford a triazole-containing product. This two-step sequence (azidochlorination followed by CuAAC) provides a highly efficient route to complex molecules bearing a triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. rsc.orgfrontiersin.org

The general sequence is as follows:

Azidochlorination : An alkene is converted to a 1,2-azidochloride using this compound.

CuAAC Reaction : The 1,2-azidochloride is then reacted with a terminal alkyne and a Cu(I) source to yield the 1,2,3-triazole product. nih.govcsic.es

This cascade approach has been utilized to synthesize tris-heterocycles, where a complex bis-heterocycle functionalized with a terminal alkyne undergoes CuAAC with an azide to generate the final product. frontiersin.org The high efficiency, mild reaction conditions, and broad functional group tolerance of the CuAAC reaction make this a powerful strategy for molecular assembly. organic-chemistry.orgmdpi.com

Generation of Reactive Intermediates for Novel Chemical Systems

This compound serves as a precursor for generating highly reactive intermediates that are not easily accessible through other means. These intermediates can be harnessed for unique chemical transformations.

This compound can decompose via thermolysis or photolysis to produce molecular nitrogen (N₂) and chlorine nitrene (NCl), a highly reactive nitrene species. aakash.ac.in

ClN₃ → NCl + N₂

Nitrenes are the nitrogen analogues of carbenes and exist in either a singlet or triplet electronic state. aakash.ac.in The generation of nitrenes from azides is a common strategy, as dinitrogen is a thermodynamically stable byproduct. aakash.ac.inwisc.edu

The electronically excited state of chlorine nitrene, NCl(a¹Δ), is of particular interest in the development of chemical lasers. dtic.mil This species is a key component in the All Gas-phase Iodine Laser (AGIL) system. In AGIL, chlorine atoms react with gaseous hydrazoic acid (HN₃) to produce excited NCl molecules. wikipedia.org This excited NCl then transfers its energy to iodine atoms, which creates a population inversion and leads to lasing at 1.315 μm. wikipedia.orgdtic.mil The high yield of the NCl(a¹Δ) state from the reaction of chlorine with the azide source is crucial for the laser's efficiency. dtic.mil

Inorganic and Organometallic Azide Synthesis via this compound Pathways

While primarily used in organic synthesis, this compound and related reagents also find application in the synthesis of inorganic and organometallic azides. The transfer of the azide group to a metal or metalloid center is a key step in preparing these compounds.

This compound can react with other inorganic azides, such as silver azide (AgN₃), to form complex salts like azino silver chloride (N₃AgCl). acs.org More broadly, the principles of azide transfer from an azide source to a substrate are widely used. The synthesis of organoazidosilanes, for example, often involves the reaction of an organohalosilane with a metal azide (like sodium azide or lithium azide) in the presence of a catalyst such as aluminum chloride. gelest.com While not always using ClN₃ directly, these methods rely on the same fundamental reactivity—the displacement of a halide by an azide nucleophile. The synthesis of azidosilanes containing Si-H bonds has been achieved by heating an organochlorosilane with azidotrimethylsilane. gelest.com

The azidation of organometallic compounds is a critical route for creating energetic materials or precursors for nitrogen-containing materials. nottingham.ac.uk The electrophilic nature of the chlorine in ClN₃ or the nucleophilic nature of the azide moiety can be exploited depending on the substrate and reaction conditions, providing pathways to new inorganic and organometallic structures.

Q & A

Q. What are the established methods for synthesizing chlorine azide in laboratory settings, and how can its purity be reliably characterized?

this compound is synthesized via two primary routes: (1) passing chlorine gas (Cl₂) into a suspension of silver azide (AgN₃) in carbon tetrachloride, or (2) adding acetic acid to a solution of sodium hypochlorite (NaOCl) and sodium azide (NaN₃) . Due to its extreme instability, synthesis must occur under inert atmospheres (e.g., argon) with rigorous temperature control (<0°C). Characterization requires spectroscopic methods (IR/Raman for N–Cl stretching frequencies) and mass spectrometry to confirm molecular identity. Purity is assessed via gas chromatography coupled with shock-free handling protocols to avoid decomposition .

Q. What safety protocols are critical when handling this compound in experimental workflows?

this compound’s explosive sensitivity necessitates remote manipulation (e.g., using robotic arms or Schlenk lines), blast shields, and personal protective equipment (PPE) rated for shock and acid exposure. Storage requires dilution in inert solvents (e.g., CCl₄) at sub-zero temperatures. Emergency protocols must address HCl gas release (from acid-induced decomposition) with neutralizing agents (e.g., sodium bicarbonate) and ventilation systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition kinetics of this compound under varying experimental conditions?

Discrepancies in decomposition rates (e.g., thermal vs. photolytic pathways) arise from differences in experimental setups, such as light intensity, solvent polarity, or trace impurities. To reconcile these, standardized protocols should include:

Q. What analytical techniques are most effective for studying this compound’s reactivity with unsaturated hydrocarbons?

Reaction mechanisms with alkenes/alkynes (e.g., cycloadditions) are best analyzed via:

- Low-temperature NMR : To trap and identify transient intermediates.

- High-speed photography : To monitor explosion dynamics during exothermic reactions.

- Gas-phase mass spectrometry : To quantify byproducts like N₂ and HCl. Data should be contextualized with hazard assessments to balance reactivity insights with safety constraints .

Q. How can researchers design experiments to mitigate the risks of autocatalytic decomposition during this compound synthesis?

Autocatalytic pathways (e.g., chain reactions initiated by trace metals) are mitigated by:

- Purification of reagents : Remove metal contaminants via ion-exchange resins.

- Microfluidic reactors : Minimize reaction volumes to reduce explosion severity.

- In situ monitoring : Use fiber-optic sensors for real-time tracking of temperature/pressure spikes .

Methodological Guidelines for Data Reporting

- Experimental reproducibility : Document all synthetic steps, including solvent degassing methods and equipment calibration data. Use SI units and significant figures consistently .

- Data contradiction analysis : Apply statistical tools (e.g., ANOVA or error propagation models) to differentiate systematic vs. random errors in conflicting datasets .

- Literature citation : Prioritize peer-reviewed journals over patents or non-academic sources. Cross-reference synthesis protocols with toxicity profiles from agencies like ATSDR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.